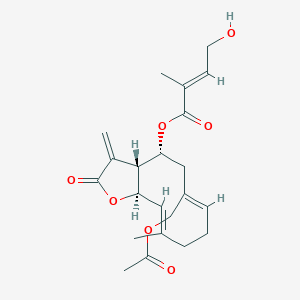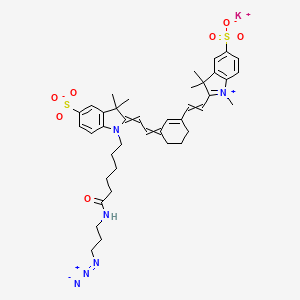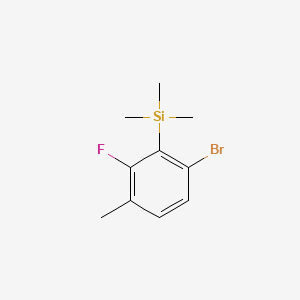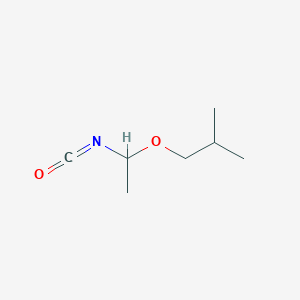
1-(1-Isocyanatoethoxy)-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isocyanatoethoxy)-2-methylpropane is an organic compound with the molecular formula C7H13NO2. It is a derivative of propane and contains an isocyanate functional group, which is known for its reactivity and versatility in chemical synthesis . This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(1-Isocyanatoethoxy)-2-methylpropane typically involves the reaction of 2-methylpropane-1,3-diol with phosgene or a phosgene substitute in the presence of a base. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(1-Isocyanatoethoxy)-2-methylpropane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: The isocyanate group can react with itself or other compounds to form polymers, which are useful in the production of foams and coatings.
Common reagents used in these reactions include amines, alcohols, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are ureas, urethanes, and polymers.
Aplicaciones Científicas De Investigación
1-(1-Isocyanatoethoxy)-2-methylpropane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is used in the modification of biomolecules and the development of biocompatible materials.
Medicine: It is explored for its potential in drug delivery systems and the development of medical devices.
Mecanismo De Acción
The mechanism of action of 1-(1-Isocyanatoethoxy)-2-methylpropane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets include amines and alcohols, which are commonly found in various substrates and materials .
Comparación Con Compuestos Similares
1-(1-Isocyanatoethoxy)-2-methylpropane can be compared with other isocyanate-containing compounds such as:
1-(1-Isocyanatoethoxy)hexane: Similar in structure but with a longer carbon chain, leading to different physical properties and reactivity.
Phenyl isocyanate: Contains an aromatic ring, which affects its reactivity and applications.
Methyl isocyanate: A simpler compound with a single isocyanate group, known for its use in the production of pesticides.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
1117-38-0 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
1-(1-isocyanatoethoxy)-2-methylpropane |
InChI |
InChI=1S/C7H13NO2/c1-6(2)4-10-7(3)8-5-9/h6-7H,4H2,1-3H3 |
Clave InChI |
OTDWIYSCJSVRPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)
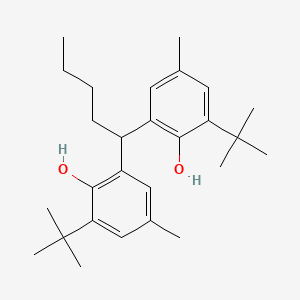

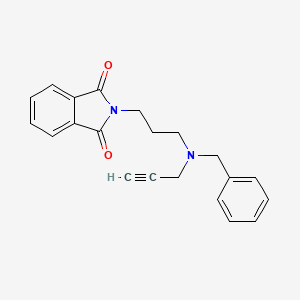
![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)
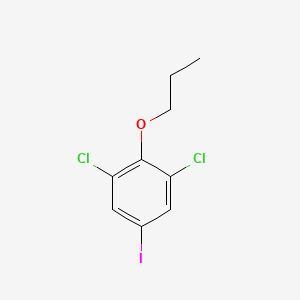
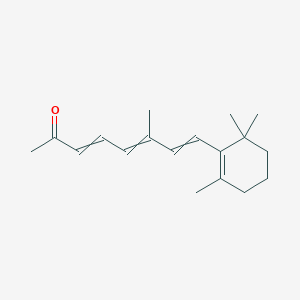
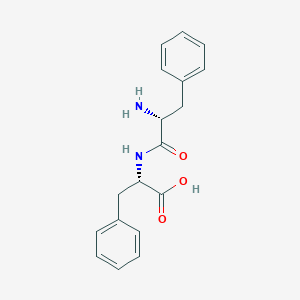

![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
